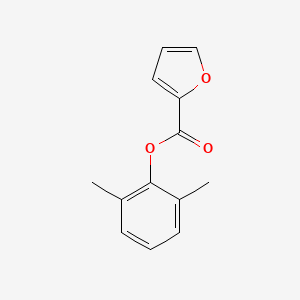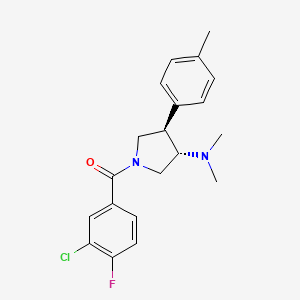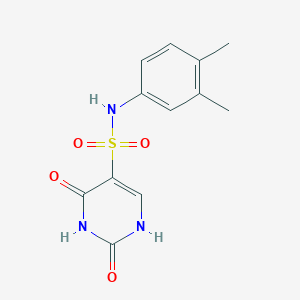
2,6-dimethylphenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of similar compounds often involves complex reactions, including Michael reactions on chromone derivatives with dimethyl 1,3-acetonedicarboxylate to produce functionalized benzophenones and hydroxybenzoylfuroates (Terzidis et al., 2008). These processes highlight the intricate steps possibly involved in synthesizing compounds like “2,6-dimethylphenyl 2-furoate.”
Molecular Structure AnalysisStructural determinations, often involving X-ray crystallography or NMR spectroscopy, are crucial for understanding the molecular framework of chemical compounds. For example, studies on 2,3-dimethylene-2,3-dihydrothiophene have confirmed structures through deuterium labeling (Peng et al., 1992). Such techniques could similarly elucidate the molecular structure of “2,6-dimethylphenyl 2-furoate.”
Chemical Reactions and Properties
Chemical reactions involving furoates often lead to interesting properties and potential applications. For instance, the palladium-catalysed direct arylation of methyl 2-furoate with aryl bromides, studied by Fu and Doucet (2011), showcases the reactivity of furoates under specific conditions (Fu & Doucet, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are often determined experimentally. Research on related compounds can provide insights into the methodologies for assessing these properties, though specific data on “2,6-dimethylphenyl 2-furoate” was not found in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other substances, are essential for understanding a compound's potential uses and safety considerations. Studies, such as those on the oxidative phenol coupling reaction facilitated by the phenoxonium cation, offer a glimpse into the complex chemical behaviors that might be relevant to “2,6-dimethylphenyl 2-furoate” (Baesjou et al., 1997).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Engineering
Copolyesters containing bio-based furanic units, including derivatives like 2,6-dimethylphenyl 2-furoate, have been synthesized through melt-polycondensation. These materials exhibit good thermal stability and present a sustainable alternative to traditional petroleum-based polymers, indicating their potential for use in eco-friendly packaging and materials engineering (Abid et al., 2008).
Organic Synthesis and Chemistry
Environmental Science and Biodegradation
Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacterial strains such as Mycobacterium neoaurum demonstrates the potential of microbial processes to remediate environments contaminated by plastic waste. These studies are pivotal in addressing pollution problems and proposing biological methods for the detoxification and decomposition of hazardous substances (Ji et al., 2019).
Catalysis and Chemical Transformations
The use of 2,6-dimethylphenol derivatives in catalytic processes for the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) showcases the role of these compounds in green chemistry. The application of water-soluble copper complexes as catalysts in the polymerization process emphasizes the move towards more sustainable and environmentally friendly chemical syntheses (Saito et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-5-3-6-10(2)12(9)16-13(14)11-7-4-8-15-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMWSOQFNEZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)
![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)



![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)